(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone - 2034443-87-1

(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Catalog Number: EVT-3154989
CAS Number: 2034443-87-1
Molecular Formula: C13H13BrN4O3S
Molecular Weight: 385.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

Compound Description: This compound features a 1,2,4-triazole ring substituted with a sulfonyl group, similar to the target compound. It demonstrated good antifungal activity against unspecified fungi. []

Relevance: This compound shares the core 1,2,4-triazole-sulfonyl structure with (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. The presence of different substituents on the triazole ring allows for exploring structure-activity relationships related to antifungal activity. Additionally, both compounds incorporate a halogenated aromatic ring (3-fluorobenzyl vs. 2-bromophenyl), potentially influencing their pharmacological properties.

(1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino)methylazetidin-2-one Derivatives

Compound Description: This series encompasses various derivatives containing an azetidin-2-one ring linked to a triazolo-thiadiazole core. Notably, Mannich products within this series exhibited a broad spectrum of antibacterial and antifungal activities, albeit with lower potency compared to other compounds in the study. []

Relevance: The presence of an azetidinone ring system directly connected to a heterocycle in both this compound series and (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suggests potential shared or contrasting biological activities. The structural variation within the series, particularly concerning the substituents on the azetidinone nitrogen, offers insight into potential structure-activity relationships for antimicrobial activity.

Diethyl (R)-1-(5-(Substituted benzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methylphosphonate Derivatives

Compound Description: This series comprises diversely substituted benzylsulfonyl-triazole derivatives. These compounds were investigated for their antimicrobial and antifungal properties. []

Relevance: These derivatives share the common motif of a substituted benzylsulfonyl group attached to the 1,2,4-triazole ring, a key structural feature also present in (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. Exploring the antimicrobial and antifungal activities of these derivatives could provide valuable information for understanding the structure-activity relationship of the target compound.

(4-chloro-2-[1,2,3]triazol-2-yl-phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin-1‐yl}methanone

Compound Description: This compound acts as a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to its precursor, (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone. It shows promise in treating insomnia disorders due to its interaction with the orexin system, which regulates the sleep-wake cycle. []

Relevance: This compound, while not structurally identical, presents a valuable point of comparison due to its inclusion of both 1,2,3-triazole and 1,2,4-triazole moieties. Analyzing the structure-activity relationship of this DORA, particularly concerning its binding to orexin receptors, could offer insights into potential binding interactions of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone with biological targets.

6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-dione Derivatives

Compound Description: This family of compounds, featuring a quinazolinedione core linked to a 1,2,4-triazole ring, exhibited notable antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []

Relevance: While structurally distinct from the target compound, this series presents a valuable comparison point due to the shared 1,2,4-triazole moiety. Evaluating the antitumor activity and structure-activity relationships within this series, particularly concerning the substituents on the triazole ring, could provide insights into the potential anticancer properties and structural optimization strategies for (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted benzylidene)-4-oxothiazolidin-3-yl)acetamide Derivatives (Series 6)

Compound Description: This series includes compounds with a thiazolidinone ring linked to a 1,2,4-triazole moiety. Specifically, compound 6g exhibited potent anti-inflammatory activity, demonstrating a 40.69% inhibition of edema. This activity surpasses that of the reference drug phenylbutazone. []

Relevance: Although structurally different from the target compound, this series offers a point of comparison due to the shared 1,2,4-triazole unit and the presence of a halogenated aromatic ring in both. Examining the anti-inflammatory activity and structure-activity relationships within this series, focusing on the substituents on the benzylidene group, may provide insights into the potential anti-inflammatory properties and structural optimization strategies for (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone.

2-[5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)acetamide Derivatives (Series 7)

Compound Description: Similar to Series 6, this series features an azetidinone ring, but it's directly linked to the 1,2,4-triazole. Notably, compound 7g displayed remarkable anti-inflammatory activity with a 45.76% inhibition of edema, even surpassing the potency of phenylbutazone at a 50 mg/kg oral dose. []

Relevance: This series shares the azetidinone and 1,2,4-triazole structural units with (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. This structural similarity, alongside the notable anti-inflammatory activity of compound 7g, highlights the potential for the target compound to exhibit similar pharmacological properties. Investigating the structure-activity relationships within this series, particularly regarding variations on the phenyl ring attached to the azetidinone, could offer valuable insights for optimizing the target compound's potential anti-inflammatory activity.

Compound Description: This entry encompasses a broad range of compounds containing either 1,2,4-triazole or pyrazole rings. These compounds are highlighted for their inhibitory activity against KSP (Kinesin Spindle Protein), a target relevant for anticancer therapy. []

Relevance: Though structurally diverse, this group holds relevance due to the frequent presence of the 1,2,4-triazole ring system, also found in (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. The extensive exploration of substituents and their impact on KSP inhibition within this group can provide valuable insights for understanding potential structure-activity relationships related to the target compound's interaction with biological targets.

Properties

CAS Number

2034443-87-1

Product Name

(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

IUPAC Name

(2-bromophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone

Molecular Formula

C13H13BrN4O3S

Molecular Weight

385.24

InChI

InChI=1S/C13H13BrN4O3S/c1-17-8-15-16-13(17)22(20,21)9-6-18(7-9)12(19)10-4-2-3-5-11(10)14/h2-5,8-9H,6-7H2,1H3

InChI Key

YZYYGFLBZGFKPG-UHFFFAOYSA-N

SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.